1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethoxyphenyl group and an ethyl-oxoindolinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of the 2,3-Dimethoxyphenyl Isocyanate: This can be achieved by reacting 2,3-dimethoxyaniline with phosgene or a phosgene substitute under controlled conditions.
Preparation of the 1-Ethyl-2-oxoindoline: This intermediate can be synthesized by the reaction of indoline with ethyl chloroformate in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the reaction of 2,3-dimethoxyphenyl isocyanate with 1-ethyl-2-oxoindoline to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups attached to the phenyl ring.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within cells.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea can be compared with other similar compounds, such as:
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea: Differing by the presence of a methyl group instead of an ethyl group.
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-3-yl)urea: Differing by the position of the oxo group on the indoline ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, characterized by a dimethoxyphenyl group and an ethyl-oxoindolinyl moiety, positions it as a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O4, with a molecular weight of 363.39 g/mol. The compound features a urea functional group, which is significant for its biological applications.
Property | Value |
---|---|
Molecular Formula | C19H21N3O4 |
Molecular Weight | 363.39 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects.
Receptor Modulation: It can interact with cell surface receptors, influencing cellular signaling pathways that regulate various physiological processes.
Signal Transduction Effects: By affecting intracellular signaling pathways, the compound may alter gene expression and cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anti-inflammatory Effects: The compound has been explored for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties: Some studies indicate potential antimicrobial activity against various pathogens, suggesting its use in infectious disease management.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of similar compounds within the same structural family:
-
Study on EGR-1 Inhibition:
- A related compound was shown to inhibit EGR-1 DNA-binding activity, which is crucial in the pathogenesis of atopic dermatitis. This study utilized in silico docking and electrophoretic mobility shift assays to demonstrate binding efficacy and functional cellular effects on inflammatory gene expression .
-
Anticancer Research:
- Investigations into structurally similar compounds have demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | Methyl group instead of ethyl | Different biological activity profile |
1-(2,3-Dimethoxyphenyl)-3-(1-ethyl-2-oxoindolin-3-yl)urea | Variation in oxo group position | Distinct reactivity and properties |
1-(2,3-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)thiourea | Thiourea linkage instead of urea | Potentially different pharmacological properties |
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-4-22-15-9-8-13(10-12(15)11-17(22)23)20-19(24)21-14-6-5-7-16(25-2)18(14)26-3/h5-10H,4,11H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXOCNUBNCGUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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